ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1849240-34-1) is a pyrazole derivative featuring a 1-methyl-substituted pyrazole core with a carboxylate ester at position 4 and a sulfanylmethyl group at position 5. The latter is further substituted with a 3-methoxy-3-oxopropyl moiety, contributing to its structural complexity . The compound’s molecular formula, calculated as C₁₂H₁₈N₂O₅S (theoretical molecular weight: 326.35 g/mol), suggests moderate polarity due to ester and sulfanyl groups, though a discrepancy exists in , which erroneously lists a molecular weight of 141.21 g/mol for a different compound .
Properties
CAS No. |
1772473-85-4 |
|---|---|
Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
ethyl 5-[(3-methoxy-3-oxopropyl)sulfanylmethyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-12(16)9-7-13-14(2)10(9)8-19-6-5-11(15)17-3/h7H,4-6,8H2,1-3H3 |
InChI Key |
UBQGPKYVKQROHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)CSCCC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a class of 5-substituted pyrazole-4-carboxylates, which exhibit diverse pharmacological activities depending on substituents. Key structural analogues include:
*Theoretical calculation due to discrepancy.
Key Observations :
- The target’s 5-position substituent is unique in combining a sulfanyl linker, a propane chain, and a methoxy-oxo group. This contrasts with simpler aromatic (e.g., benzyl) or halogenated (e.g., trifluoromethyl) substituents in analogues .
- Bulky substituents (e.g., benzoylamino in Compound 4c) enhance pharmacological activity, suggesting the target’s substituent may influence bioactivity through steric or electronic effects .
Pharmacological Activity
While the target compound’s bioactivity is unreported, analogues exhibit analgesic and anti-inflammatory properties:
- Compound 4c (benzoylamino-substituted) showed analgesic activity equipotent to pentazocine and moderate anti-inflammatory effects in carrageenan-induced edema models .
- Trifluoromethyl-substituted derivatives (e.g., CAS 231285-86-2) are often explored for enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
Predicted SAR for the Target :
- The sulfanyl linker could enhance interactions with cysteine residues in enzyme active sites.
Physical and Chemical Properties
| Property | Target Compound | Ethyl 5-Benzyl-1H-pyrazole-4-carboxylate | Ethyl 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylate |
|---|---|---|---|
| Molecular Weight | 326.35 | 242.27 | 222.16 |
| Polarity | Moderate (ester, sulfanyl) | Low (aromatic) | Moderate (fluorine) |
| Likely Solubility | Partially water-soluble | Lipophilic | Lipophilic |
Key Differentiators
- Unreported Bioactivity: Unlike benzoylamino or trifluoromethyl analogues, the target’s pharmacological profile remains unexplored, warranting further study .
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